N-(2-Fluoro-3-methylbenzyl)-N-methylamine
Description
N-(2-Fluoro-3-methylbenzyl)-N-methylamine is a secondary amine characterized by a benzyl scaffold substituted with a fluorine atom at the ortho position and a methyl group at the meta position of the aromatic ring. The methylamine moiety is directly bonded to the benzyl carbon. Potential applications may include pharmaceutical intermediates, as N-methylamine derivatives are commonly used in drug discovery (e.g., PET tracers like AV-45 in ) .
Properties
IUPAC Name |
1-(2-fluoro-3-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUCXIATEJCXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266339 | |
| Record name | Benzenemethanamine, 2-fluoro-N,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287218-16-9 | |
| Record name | Benzenemethanamine, 2-fluoro-N,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-fluoro-N,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3-methylbenzyl)-N-methylamine typically involves the reaction of 2-fluoro-3-methylbenzyl bromide with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:
Starting Materials: 2-Fluoro-3-methylbenzyl bromide and N-methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-3-methylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-Fluoro-3-methylbenzyl)-N-methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-3-methylbenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies. The compound can modulate various pathways, leading to desired biological effects.
Comparison with Similar Compounds
Chlorinated Derivatives
Compounds such as N,N-di-(4-chlorobenzyl)-N-methylamine () and 2-[N-Benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane (8a) () share the N-methylamine backbone but differ in substituents. The chlorine atom in these analogs may enhance lipophilicity and metabolic stability compared to the fluorine and methyl groups in the target compound .
Fluoro-Substituted Derivatives
Spectroscopic Characteristics
Key spectral data from analogs:
- IR : Amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) are consistent across derivatives () .
- ¹⁹F NMR : Fluorine atoms in ortho positions (e.g., 8a) resonate at δ -120 to -125 ppm () .
- ¹H NMR : Methyl groups on benzyl rings (e.g., 3-methyl in ) appear as singlets at δ 2.3–2.5 ppm .
Data Tables
Table 2. Spectroscopic Signatures
Biological Activity
N-(2-Fluoro-3-methylbenzyl)-N-methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated benzyl moiety attached to a methylamine group. The presence of the fluorine atom enhances the compound's lipophilicity , which can improve its interaction with biological targets. This modification is crucial for increasing the compound's metabolic stability and overall bioactivity.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors . The fluorine atom contributes to stronger binding affinities, enhancing the compound's ability to modulate biological functions. This interaction can lead to various effects, including:
- Enzyme inhibition
- Receptor modulation
- Alteration of biochemical pathways
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial properties : Compounds in this class have shown effectiveness against various pathogens.
- Anti-inflammatory effects : The ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.
- Neuroprotective effects : Some studies suggest potential applications in neurodegenerative conditions.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting that the compound could be developed into a therapeutic agent for bacterial infections.
Case Study: Neuroprotection
In another study focusing on neuroprotection, this compound was tested in neuronal cell cultures exposed to oxidative stress. The compound demonstrated a protective effect by reducing cell death and maintaining cellular function, highlighting its potential for treating neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
